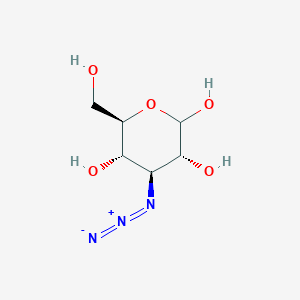
3-azido-3-deoxy-D-glucopyranose
描述
3-Azido-3-deoxy-D-glucopyranose: is a derivative of glucose where the hydroxyl group at the third carbon atom is replaced by an azido group. This compound is part of the azido sugar family, which is known for its applications in various biochemical and pharmaceutical fields due to its unique reactivity and ability to participate in click chemistry reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-3-deoxy-D-glucopyranose typically involves the substitution of the hydroxyl group at the third carbon of D-glucose with an azido group. One common method involves the use of imidazole-1-sulfonyl azide hydrochloride as the azide source. The reaction is carried out in methanol at room temperature with potassium carbonate and copper sulfate as catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using crystallization or chromatography techniques .
化学反应分析
Types of Reactions: 3-Azido-3-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Click Chemistry: The azido group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions:
Substitution: Imidazole-1-sulfonyl azide hydrochloride, methanol, potassium carbonate, copper sulfate.
Reduction: Hydrogen gas, palladium catalyst.
Click Chemistry: Copper sulfate, sodium ascorbate, alkyne derivatives.
Major Products:
Substitution: Various substituted glucopyranose derivatives.
Reduction: 3-amino-3-deoxy-D-glucopyranose.
Click Chemistry: 1,2,3-triazole derivatives.
科学研究应用
3-Azido-3-deoxy-D-glucopyranose has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in metabolic labeling of glycans for studying glycosylation processes.
Medicine: Utilized in the development of diagnostic agents and drug delivery systems.
Industry: Applied in the production of biocompatible materials and nanotechnology
作用机制
The mechanism of action of 3-azido-3-deoxy-D-glucopyranose primarily involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper catalyst to form stable triazole rings. This reactivity is exploited in various applications, including the labeling of biomolecules and the synthesis of complex molecular structures .
相似化合物的比较
- 2-Azido-2-deoxy-D-glucopyranose
- 4-Azido-4-deoxy-D-glucopyranose
- 6-Azido-6-deoxy-D-glucopyranose
Comparison: 3-Azido-3-deoxy-D-glucopyranose is unique due to the position of the azido group at the third carbon, which influences its reactivity and the types of reactions it can undergo. Compared to other azido sugars, it offers distinct advantages in specific synthetic applications and biological studies .
属性
IUPAC Name |
(3R,4S,5S,6R)-4-azido-6-(hydroxymethyl)oxane-2,3,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3-4(11)2(1-10)14-6(13)5(3)12/h2-6,10-13H,1H2/t2-,3+,4-,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJSKWBEWBTBDI-CBPJZXOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)N=[N+]=[N-])O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)N=[N+]=[N-])O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















